Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-16-9(14)6-4(11)3-5(12)7(8(6)13)10(15)17-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVLEJJDALDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1F)F)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate can be synthesized through various methods. One common approach involves the esterification of 2,4,6-trifluoroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester groups.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the fluorine atoms.
Hydrolysis: The major product is 2,4,6-trifluoroisophthalic acid.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate serves as a versatile building block in the synthesis of fluorinated organic compounds. The presence of fluorine atoms allows for unique reactivity patterns in nucleophilic substitution reactions. For instance, nucleophiles can replace fluorine atoms to yield various substituted benzene derivatives. -
Biological Activity
Research has indicated potential biological applications for derivatives of this compound. Studies are exploring its antimicrobial and anticancer properties. The electron-withdrawing nature of the fluorine atoms enhances the compound's interaction with biological targets. -
Material Science
The compound is utilized in the production of specialty polymers and materials that exhibit enhanced thermal and chemical stability. Its unique structure contributes to the development of materials with specific mechanical properties suitable for high-performance applications.
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the use of this compound as a precursor in synthesizing novel fluorinated compounds that exhibit improved solubility and bioavailability in pharmaceutical formulations. The reaction conditions were optimized to maximize yield while minimizing by-products .
Case Study 2: Antimicrobial Activity
In a biological assay evaluating antimicrobial properties, derivatives synthesized from this compound showed significant activity against various bacterial strains. This highlights its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate is primarily influenced by the electron-withdrawing effects of the fluorine atoms. These effects increase the compound’s reactivity towards nucleophiles and stabilize the ester groups against hydrolysis . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Inferred Properties
Substituent Effects
- Fluorine vs. Hydroxyl Groups : The trifluoro substitution in the target compound creates a highly electron-deficient aromatic ring, favoring electrophilic substitution at meta positions. In contrast, hydroxyl groups (e.g., in 2,4,6-trifluorobenzene-1,3-diol) increase polarity and acidity but reduce stability under acidic conditions .
- Ester vs. Acid Functionalization : The diacid analog (5-(trifluoromethyl)benzene-1,3-dicarboxylic acid) exhibits strong acidity due to carboxylic groups, whereas the dimethyl ester form (target compound) offers better solubility in organic solvents and serves as a precursor for hydrolysis reactions .
Physical Properties
- Solubility : Fluorine and ester groups in the target compound likely enhance lipophilicity compared to hydroxylated analogs (e.g., dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate), which exhibit higher aqueous solubility due to hydrogen bonding .
- Thermal Stability : Trifluorinated diols (e.g., 2,4,6-trifluorobenzene-1,3-diol) may decompose at lower temperatures than their ester counterparts, as hydroxyl groups are prone to oxidation .
Biological Activity
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate (C10H7F3O4) is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of isophthalic acid, characterized by the substitution of three hydrogen atoms on the benzene ring with fluorine atoms and the esterification of carboxyl groups with methanol. The presence of fluorine atoms significantly influences its chemical behavior and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. The electron-withdrawing nature of the fluorine substituents enhances the compound's reactivity towards microbial targets, potentially leading to effective inhibition of bacterial growth.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies highlight that certain derivatives show cytotoxic effects against various cancer cell lines. For instance, compounds with similar fluorinated structures have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
The biological activity of this compound is largely attributed to its ability to interact with cellular components through nucleophilic substitution reactions. The fluorine atoms increase the compound's electrophilicity, facilitating reactions with nucleophiles such as thiols and amines. This mechanism may lead to the disruption of critical cellular processes in microbial and cancerous cells.
Case Studies
- Antimicrobial Activity : A study explored the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that derivatives of this compound exhibited cytotoxic effects on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The study noted that some derivatives showed higher selectivity for cancer cells compared to non-tumoral cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Dimethyl 2,4,6-trichlorobenzene-1,3-dicarboxylate | Moderate anticancer properties | Chlorine substituents |
| Dimethyl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate | Enhanced stability and reactivity | Four fluorine substituents |
| Dimethyl 2,4-dibromobenzene-1,3-dicarboxylate | Limited biological activity | Bromine substituents |
The comparative analysis shows that while this compound presents promising biological activities due to its unique fluorinated structure, other compounds exhibit varying degrees of efficacy based on their halogen substitutions.
Q & A
Q. How can this compound serve as a precursor for advanced materials (e.g., fluorinated polymers or MOFs)?
- Methodological Answer : Explore its use in Suzuki-Miyaura couplings to build fluorinated aromatic frameworks. Characterize derived polymers via gel permeation chromatography (GPC) and thermogravimetric analysis (TGA). For MOFs, assess porosity via BET surface area measurements and CO₂ adsorption isotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
